3-amino-6-benzyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3-triene-5-thione
Overview
Description
1-benzyl-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2-thione is a complex heterocyclic compound It features a unique structure that combines elements of pyrano, thieno, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2-thione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that are subsequently cyclized to form the final product. Common synthetic routes include:
Cyclization Reactions: Utilizing starting materials such as benzylamine, dimethyl acetylenedicarboxylate, and thiourea under specific conditions to form the desired heterocyclic structure.
Condensation Reactions: Combining various precursors in the presence of catalysts to facilitate the formation of the pyrano and thieno rings.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts, transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1-benzyl-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2-thione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study the compound’s interactions with biological molecules to understand its mechanism of action and potential as a drug lead.
Mechanism of Action
The mechanism by which 1-benzyl-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2-thione exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’4,5]thieno[2,3-d]pyrimidine-2-one: Similar structure but with an oxygen atom instead of sulfur.
1-benzyl-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’4,5]thieno[2,3-d]pyrimidine-2-selenone: Similar structure but with a selenium atom instead of sulfur.
Uniqueness
The uniqueness of 1-benzyl-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine-2-thione lies in its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-amino-6-benzyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3-triene-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c1-18(2)8-12-13(10-22-18)24-16-14(12)15(19)20-17(23)21(16)9-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H2,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCQFXIASPPGKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=NC(=S)N3CC4=CC=CC=C4)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24786367 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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